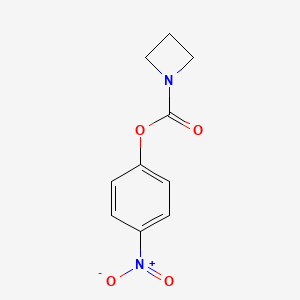
p-Nitrophenyl 1-azetidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 1-azetidinecarboxylate is an organic compound that features a nitrophenyl group attached to an azetidine ring, which is further connected to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 1-azetidinecarboxylate typically involves the reaction of 4-nitrophenol with azetidine-1-carboxylic acid. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: Industrial production of 4-Nitrophenyl 1-azetidinecarboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 1-azetidinecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions:
Reduction: NaBH4, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Reduction: 4-Aminophenyl 1-azetidinecarboxylate.
Substitution: Various substituted phenyl azetidinecarboxylates.
Hydrolysis: 4-Nitrophenol and azetidine-1-carboxylic acid.
Scientific Research Applications
4-Nitrophenyl 1-azetidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in enzyme assays as a substrate to study enzyme kinetics and inhibition.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 1-azetidinecarboxylate largely depends on its interaction with specific molecular targets. For instance, in enzyme assays, the compound acts as a substrate that is hydrolyzed by the enzyme, leading to the release of 4-nitrophenol, which can be quantitatively measured. The nitrophenyl group is often involved in electron transfer processes, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the azetidine ring.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of the azetidinecarboxylate group.
4-Nitrophenyl phosphate: Contains a phosphate group instead of the azetidinecarboxylate group.
Uniqueness: 4-Nitrophenyl 1-azetidinecarboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical assays .
Properties
CAS No. |
114774-79-7 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
(4-nitrophenyl) azetidine-1-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c13-10(11-6-1-7-11)16-9-4-2-8(3-5-9)12(14)15/h2-5H,1,6-7H2 |
InChI Key |
RVRPZVYPEZOEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















